molecular formula C7H10O3 B2986308 3-Hydroxy-1-cyclohexene-1-carboxylic acid CAS No. 127943-85-5

3-Hydroxy-1-cyclohexene-1-carboxylic acid

Cat. No.: B2986308
CAS No.: 127943-85-5
M. Wt: 142.154
InChI Key: XTUWBPMQHYBTNC-UHFFFAOYSA-N
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Description

3-Hydroxy-1-cyclohexene-1-carboxylic acid, also known as 1,2,3,6-tetrahydrobenzoic acid, is a chemical compound with the formula C7H10O2 . It is an α,β-unsaturated aldehyde that participates in the synthesis of benzopyrans .


Synthesis Analysis

The synthesis of (S)-3-cyclohexene-1-carboxylic acid is of great significance as it is a chiral precursor for the important anticoagulant Edoxaban . The synthesis involves the asymmetric hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate . The E. coli esterase BioH was engineered for improved S-enantioselectivity via rational design .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9) .


Chemical Reactions Analysis

The detailed reaction mechanism of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carb-acid (SEPHCHC) synthase, also known as MenD, has been studied . This enzyme catalyzes the formation of SEPHCHC from 2-ketoglutarate and isobutyrate .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: It has a molecular weight of 126.15 . The refractive index is 1.48 . The boiling point is between 130-133 °C at 4 mmHg , and the melting point is 17 °C . The density is 1.081 g/mL at 25 °C .

Scientific Research Applications

Stereochemical Reactions

  • Bromination and Epoxydation Studies: Bromination of 3-cyclohexene-1-carboxylic acid yields a mix of trans-dibromo-derivatives and cis-3-hydroxy-trans-bromocyclohexane-1-carboxylic acid lactone. This demonstrates how halogen attacks the double bond anti to the carboxyl group, revealing insights into the stereochemical reactions of such compounds (Bellucci, Marioni, & Marsili, 1972).

Synthesis of Hydroxy Acids

  • Preparation Methodology: A method to synthesize 3-hydroxy acids from ketones and carboxylic acids, such as 2-(1′-hydroxycyclohexan-1′-yl) propionic acid from cyclohexanone and propionic acid, has been developed. This illustrates the versatility of 3-hydroxy-1-cyclohexene-1-carboxylic acid in producing various important chemical compounds (Fujita, Suga, Watanabe, & Yanagi, 1978).

Pharmaceutical Intermediates

  • Functionalized Cycloalkene Skeletons: The compound has been used in the diastereoselective synthesis of functionalized cyclohexene skeletons, like (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, demonstrating its application in creating complex molecular structures for pharmaceutical purposes (Cong & Yao, 2006).

Enantioselective Preparation

  • Biocatalytic Approaches: The compound has been used in studies involving the enantioselective preparation of chiral 3-cyclohexene-1-carboxylic acid derivatives, highlighting its significance in producing optically active pharmaceutical intermediates (Dou, Xu, & Ni, 2020).

Mechanism of Action

Biochemical Pathways

3-Hydroxy-1-cyclohexene-1-carboxylic acid is metabolized via a CoA-mediated beta-oxidation pathway . This pathway is crucial for the breakdown of fatty acids and the generation of energy in cells. The compound interferes with the utilization of other cyclic acids , suggesting it may have a regulatory role in these metabolic pathways.

Result of Action

Its interference with the utilization of other cyclic acids suggests it may have a regulatory role in cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, enzymatic resolution represents a promising, environment-friendly alternative for the production of this compound .

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal - Skin Corr. 1B . It is harmful in contact with skin and causes severe skin burns and eye damage . The precautionary statements include: P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P362 + P364 - P405 .

Future Directions

The future directions of research on this compound could involve further exploration of its synthesis and applications. For instance, the study of the enzyme BioH and its role in the synthesis of (S)-3-cyclohexene-1-carboxylic acid could be expanded upon. Additionally, the compound’s role as a precursor for Edoxaban , an oral anticoagulant, suggests potential applications in pharmaceuticals.

Properties

IUPAC Name

3-hydroxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h4,6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUWBPMQHYBTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127943-85-5
Record name 3-hydroxycyclohex-1-ene-1-carboxylic acid
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